molecular formula C22H20N2O6S B4623030 propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate

propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B4623030
M. Wt: 440.5 g/mol
InChI Key: VAXOWLKFSIVRGO-UHFFFAOYSA-N
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Description

Propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has recently gained attention in the field of scientific research. This compound is commonly referred to as PMNT, and it has been found to have several potential applications in various fields of study. PMNT is a member of the thiophene carboxylate family and has been synthesized using various methods.

Scientific Research Applications

Organic Synthesis and Molecular Interaction

  • Synthesis Techniques and Molecular Characterization : Research has focused on developing novel synthesis techniques for creating compounds with similar functional groups, emphasizing the importance of solubility, reactivity, and molecular interaction properties. For instance, Abraham model correlations have been applied to understand solute transfer into solvents, highlighting the role of specific substituents in influencing solubility and interaction with the solvent environment (Hart et al., 2015).

Medicinal Chemistry and Drug Design

  • Pharmacological Applications : Derivatives of similar structures have been studied for their potential as dual inhibitors of multidrug-resistant tuberculosis and inflammation. The incorporation of specific functional groups, such as oxadiazole and nitrofuran/thiophene, has been shown to enhance anti-inflammatory and anti-tuberculosis activity, underscoring the importance of structural modification in drug design (Turukarabettu et al., 2019).

Materials Science and Polymer Chemistry

  • Polymer Synthesis and Application : Research on related compounds has contributed to the development of new polymeric materials with enhanced thermal stability, solubility, and functional versatility. For example, novel diamines have been synthesized for the preparation of polyimides, demonstrating the role of sulfone, ether, and amide structures in achieving desired polymer properties (Mehdipour‐Ataei et al., 2004).

Analytical and Biochemical Applications

  • Photoreagents for Protein Crosslinking : The development of photoreagents based on nitrophenyl ethers, which are related in functional group chemistry, highlights the utility of these compounds in biochemical applications such as protein crosslinking and affinity labeling. This research underscores the specificity and efficiency of these reagents in biological assays (Jelenc et al., 1978).

properties

IUPAC Name

propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-3-12-30-22(26)19-18(14-6-10-17(29-2)11-7-14)13-31-21(19)23-20(25)15-4-8-16(9-5-15)24(27)28/h4-11,13H,3,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXOWLKFSIVRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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